molecular formula C10H7ClFN3O2 B2596244 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-37-1

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B2596244
M. Wt: 255.63
InChI Key: UDVKSQXOAYWOJW-UHFFFAOYSA-N
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Description

The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a nitro group at the 4-position and a 2-chloro-4-fluorobenzyl group at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The nitro group could be introduced through a nitration reaction, and the 2-chloro-4-fluorobenzyl group could be attached through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule. The 2-chloro-4-fluorobenzyl group is an aromatic ring, which could participate in π-π stacking interactions .


Chemical Reactions Analysis

As an organic compound containing a nitro group and an aromatic ring, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group and the aromatic ring would likely make the compound relatively stable. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The compound is utilized in the synthesis and structural characterization of isostructural molecules with potential in material science. For example, researchers have synthesized compounds with similar structures, analyzing their crystalline formation and planarity, indicating applications in crystal engineering and design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antibacterial Activity

Derivatives of similar pyrazole compounds have been synthesized and tested for antibacterial activity, showing significant inhibition against various bacterial strains. This highlights the potential use of the compound in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Molecular Differentiation and Chemical Analysis

The compound's derivatives have been identified and differentiated, offering insights into the bioisosteric replacement of rings frequently associated with synthetic cannabinoids. This suggests applications in forensic chemistry and pharmaceutical research to distinguish between closely related compounds (McLaughlin et al., 2016).

Supramolecular Structure and Synthesis

Research has been conducted on the molecular and supramolecular structures of pyrazole derivatives, including their synthesis via oxidative cyclization. Such studies provide valuable information for the development of new chemical entities with potential pharmaceutical applications (Padilla-Martínez et al., 2011).

Crystal Structures of N-Substituted Pyrazolines

The study of crystal structures of pyrazole compounds, including the angles formed between different rings, aids in the understanding of molecular conformations and is essential for drug design and material science (Loh et al., 2013).

Future Directions

Given the lack of information about this specific compound, future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activity .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-10-3-8(12)2-1-7(10)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVKSQXOAYWOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

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